3-(3-Formylphenoxy)propanenitrile
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-(3-formylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H9NO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,6H2 |
InChI Key |
MJNRIMONWKVXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC#N)C=O |
Origin of Product |
United States |
Methodologies for the Synthesis of 3 3 Formylphenoxy Propanenitrile
Precursor-Based Synthetic Routes
These methods rely on the assembly of the molecule from key building blocks that contain the necessary functional groups or their immediate precursors.
A primary and direct route to 3-(3-Formylphenoxy)propanenitrile involves the reaction of a substituted phenol (B47542) with a three-carbon nitrile-containing chain. The most common precursors for this synthesis are 3-hydroxybenzaldehyde (B18108) and acrylonitrile (B1666552). This reaction is a classic example of a Michael addition, where the phenoxide ion acts as a nucleophile.
The synthesis is typically carried out by deprotonating the phenolic hydroxyl group of 3-hydroxybenzaldehyde with a mild base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electron-deficient β-carbon of acrylonitrile. A similar, well-documented procedure is used for the synthesis of 3-(4-methoxyphenoxy)propanenitrile (B1345591) from 4-methoxyphenol (B1676288) and acrylonitrile. chemicalbook.com In that synthesis, the reaction is conducted in a solvent like tert-butanol (B103910) at elevated temperatures (80-85°C) for an extended period to achieve a high yield. chemicalbook.com
Table 1: Representative Reaction Conditions for Phenol-Acrylonitrile Addition
| Component | Role | Example Material | Conditions |
| Phenolic Precursor | Nucleophile source | 3-Hydroxybenzaldehyde | N/A |
| Nitrile Building Block | Michael acceptor | Acrylonitrile | Typically used in excess |
| Base | Catalyst | Potassium Carbonate (K₂CO₃) | Catalytic or stoichiometric amount |
| Solvent | Reaction Medium | tert-Butanol | N/A |
| Temperature | Reaction Condition | 80-85 °C | Varies based on reactants |
| Time | Reaction Condition | 24 hours | Varies based on reactants |
This strategy is intrinsically linked to the one described above, as 3-hydroxybenzaldehyde is the key aldehyde precursor. The core of this approach is the formation of the ether linkage and the propanenitrile chain onto the pre-existing benzaldehyde (B42025) scaffold. The reaction with acrylonitrile is the most direct illustration of this pathway.
Alternatively, the propanenitrile chain can be introduced by nucleophilic substitution using 3-hydroxybenzaldehyde and a 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile). In this Williamson ether synthesis variant, the phenoxide of 3-hydroxybenzaldehyde would displace the halide to form the ether bond.
Catalytic Synthesis Protocols
Catalytic methods offer alternative and often more efficient or versatile routes to nitrile-containing compounds, including derivatizations that could lead to this compound.
N-Heterocyclic Carbenes (NHCs) are a powerful class of organocatalysts known for their ability to mediate a wide range of chemical transformations. youtube.com A key feature of NHC catalysis is the generation of nucleophilic intermediates through "umpolung" or polarity reversal of functional groups like aldehydes. youtube.com While specific applications of NHC catalysis for the direct synthesis of this compound are not extensively documented, their utility in reactions involving aldehydes makes them highly relevant.
In related systems, NHCs have been used synergistically with transition metals like palladium to achieve novel transformations that are not possible with either catalyst alone. rsc.org For instance, an NHC could potentially be used to activate a derivative of 3-hydroxybenzaldehyde for subsequent coupling reactions. The electronic properties of the NHC ligand can significantly influence the rate and outcome of such catalytic cycles. nih.gov The synthesis of common NHC ligands and their incorporation into metal complexes is a well-established process. nih.gov
An alternative synthetic strategy involves forming the cyano group on a pre-existing phenoxy ether scaffold. Transition metal-catalyzed cyanation reactions of phenol derivatives are a prominent example of this approach. These methods typically require the activation of the phenolic hydroxyl group by converting it into a better leaving group, such as a sulfonate (e.g., tosylate, mesylate), carbamate, or pivalate. acs.orgnih.gov
Nickel-based catalytic systems have proven particularly effective for the cyanation of these phenol derivatives. acs.orgnih.gov An efficient method involves the use of a Nickel(II) complex as a precatalyst with an additive like DMAP (4-Dimethylaminopyridine) to catalyze the reaction between an aryl sulfonate and zinc cyanide (Zn(CN)₂). acs.orgacs.org This approach demonstrates broad functional group compatibility, tolerating groups such as ketones and esters, which is crucial for a molecule like this compound. acs.orgacs.org Another innovative, metal-free cyanide source used in nickel-catalyzed cyanations is aminoacetonitrile. nih.gov
Table 2: Components of Nickel-Catalyzed Cyanation of Phenol Derivatives
| Component | Function | Specific Examples | Citation |
| Catalyst Precursor | Active Catalyst Source | Ni(II) complexes, Ni(COD)₂ | acs.org |
| Ligand | Stabilizes/Activates Catalyst | dppf, dcype, dcypt | acs.orgnih.gov |
| Cyanide Source | Provides -CN group | Zn(CN)₂, Aminoacetonitriles | acs.orgnih.gov |
| Substrate | Aryl Electrophile | Aryl sulfonates, aryl carbamates, aryl pivalates | acs.orgnih.gov |
| Additive/Promoter | Enhances Reaction | DMAP, NaBr | acs.org |
Advanced Synthetic Transformations
Advanced synthetic methods provide powerful tools for constructing complex molecules with high efficiency and selectivity. The metal-catalyzed cross-coupling reactions discussed previously are prime examples of such advanced transformations. The ability to use relatively non-toxic cyanide sources like Zn(CN)₂ in nickel-catalyzed deoxycyanation of activated phenols represents a significant advancement. organic-chemistry.org
Furthermore, palladium catalysis has enabled the direct decarbonylative cyanation of benzoic acids, offering another sophisticated route to aryl nitriles. organic-chemistry.org While not a direct synthesis of the target ether, this illustrates the type of modern transformations available for creating the crucial nitrile functionality on an aromatic ring. Other advanced approaches focus on improving reaction conditions, such as the development of a palladium-catalyzed cyanation of aryl halides that proceeds at or near room temperature, or the use of novel reaction media like supercritical CO₂ for propanenitrile synthesis. google.com These methods highlight the ongoing evolution of synthetic chemistry toward more efficient, milder, and environmentally benign processes.
Intramolecular Cyclization and Hydroacylation Reactions
Intramolecular cyclization and hydroacylation reactions represent powerful tools in organic synthesis for the construction of cyclic and ketone-containing molecules, respectively. While direct synthesis of this compound via these methods is not extensively documented, their application can be envisaged in multi-step synthetic pathways or for the synthesis of related precursors.
Intramolecular Cyclization:
Intramolecular cyclization reactions involve the formation of a cyclic structure from a single molecule containing two reactive functional groups. nih.govrsc.org In the context of this compound, such a reaction could be a subsequent transformation of the molecule itself. For instance, the nitrile and formyl groups, along with the aromatic ring, could potentially participate in cyclization reactions to form complex heterocyclic systems. The specific conditions and products of such a cyclization would depend on the reagents and catalysts employed. One potential, though challenging, transformation could be a palladium-catalyzed intramolecular cyclization of (E)-3-aryloxy-acrylonitriles to yield 3-cyanobenzofurans. nih.govrsc.org
Hydroacylation Reactions:
Hydroacylation is a chemical process that involves the addition of an aldehyde's C-H bond across a carbon-carbon double or triple bond to form a ketone. thieme-connect.comrsc.org This reaction can be catalyzed by various transition metals, with rhodium complexes being particularly effective. thieme-connect.comresearchgate.net In a hypothetical synthesis of this compound, a hydroacylation reaction could be employed to introduce the formyl group onto a precursor molecule. For example, a molecule containing a phenoxypropanenitrile moiety and a vinyl group could undergo hydroacylation to install the formyl group at a specific position.
The general mechanism for a rhodium-catalyzed intermolecular hydroacylation involves the oxidative addition of the aldehyde's C-H bond to the rhodium center, followed by alkene insertion and reductive elimination to yield the ketone product. thieme-connect.com A significant challenge in intermolecular hydroacylation is the potential for decarbonylation of the acyl-metal hydride intermediate. thieme-connect.com
| Reaction Type | General Transformation | Potential Application for this compound Synthesis | Key Considerations |
| Intramolecular Cyclization | Acyclic Precursor → Cyclic Product | Subsequent reaction of this compound to form heterocyclic systems. | Nature of functional groups, reaction conditions, catalyst choice. |
| Hydroacylation | Alkene + Aldehyde → Ketone | Introduction of the formyl group onto a precursor molecule. | Catalyst selection (e.g., Rhodium complexes), substrate scope, prevention of side reactions like decarbonylation. thieme-connect.comrsc.org |
Regioselective and Stereoselective Synthetic Considerations
The successful synthesis of this compound hinges on the precise control of the arrangement of its functional groups (regioselectivity) and, in broader synthetic applications, the spatial orientation of atoms (stereoselectivity).
Regioselective Considerations:
Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In the synthesis of this compound, a key regioselective challenge would be the selective formation of the ether linkage at the meta-position of the benzaldehyde ring. A plausible synthetic route would involve the reaction of 3-hydroxybenzaldehyde with acrylonitrile. In this reaction, the cyanoethylation must occur selectively on the phenolic hydroxyl group and not on the formyl group or the aromatic ring. The use of a suitable base is crucial to deprotonate the phenol, making it a more potent nucleophile to attack the acrylonitrile.
Furthermore, if the aromatic ring were to contain other substituents, the regioselectivity of the etherification would need to be carefully controlled to ensure the desired substitution pattern. encyclopedia.pub
Stereoselective Considerations:
Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comstereoelectronics.orgyoutube.com Stereospecific reactions are a subset of stereoselective reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comyoutube.com The target molecule, this compound, is achiral and therefore does not have enantiomers or diastereomers. As a result, stereoselectivity is not a concern in its direct synthesis.
However, stereoselectivity would become a critical factor if the synthetic pathway involved chiral precursors or if this compound were to be used as an intermediate in the synthesis of a chiral molecule. For instance, if a chiral aldehyde were used in a hydroacylation reaction, the formation of a new stereocenter could lead to a mixture of diastereomers, and controlling the diastereoselectivity would be essential. acs.org Similarly, any reaction that creates a new chiral center from the propanenitrile side chain would require stereoselective control.
| Selectivity Type | Definition | Relevance to the Synthesis of this compound | Controlling Factors |
| Regioselectivity | Preference for reaction at one position over another. masterorganicchemistry.com | Crucial for the selective formation of the ether linkage at the meta-position of the benzaldehyde ring. | Choice of base, reaction conditions, directing groups. |
| Stereoselectivity | Preferential formation of one stereoisomer over another. masterorganicchemistry.comstereoelectronics.org | Not directly applicable to the achiral target molecule but relevant for syntheses involving chiral precursors or subsequent transformations. | Chiral catalysts, chiral auxiliaries, substrate control. |
Chemical Transformations and Reactivity of 3 3 Formylphenoxy Propanenitrile
Reactivity of the Formyl Group
The formyl group (-CHO) attached to the benzene (B151609) ring is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is somewhat moderated by the electron-donating character of the ether oxygen, which can delocalize electron density into the aromatic ring through resonance, making the carbonyl carbon slightly less electrophilic than that of unsubstituted benzaldehyde (B42025). pressbooks.publibretexts.org
Nucleophilic Addition Reactions
The quintessential reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. numberanalytics.comnumberanalytics.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. pressbooks.publibretexts.org
Common nucleophilic addition reactions applicable to the formyl group in 3-(3-Formylphenoxy)propanenitrile include:
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically generated in situ from NaCN or KCN and a mineral acid, adds a cyanide ion to the carbonyl carbon to form a cyanohydrin. numberanalytics.comncert.nic.in This reaction creates a new stereocenter.
Grignard Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) results in the formation of secondary alcohols after acidic workup. numberanalytics.com The choice of the Grignard reagent determines the nature of the 'R' group added to the carbonyl carbon.
Acetal Formation: In the presence of an acid catalyst, aldehydes react reversibly with two equivalents of an alcohol to form acetals. britannica.com This reaction is often used to protect the aldehyde group during other chemical transformations.
| Nucleophile | Reagent Example | Product Type |
| Cyanide Ion | NaCN, H₂SO₄ | Cyanohydrin |
| Organometallic | CH₃MgBr, then H₃O⁺ | Secondary Alcohol |
| Alcohol | 2x CH₃OH, H⁺ | Acetal |
Condensation Chemistry and Imine/Enamine Formation
The formyl group readily undergoes condensation reactions with primary and secondary amines. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate, which then dehydrates. masterorganicchemistry.comlibretexts.orglumenlearning.com
Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) yields an imine (or Schiff base), a compound containing a carbon-nitrogen double bond. masterorganicchemistry.comredalyc.org The reaction is reversible and is often driven to completion by removing the water formed. libretexts.org
Enamine Formation: While aldehydes primarily form imines with primary amines, reaction with a secondary amine (R₂NH) would lead to an enamine if an α-hydrogen were present. Since benzaldehyde derivatives lack an α-hydrogen, stable enamine formation from the aldehyde itself is not a primary reaction pathway.
The formation of imines is generally most efficient at a slightly acidic pH (around 5), which is sufficient to catalyze the dehydration step without deactivating the amine nucleophile by excessive protonation. libretexts.orglumenlearning.com
Redox Reactions: Oxidation to Carboxylic Acids and Reduction to Alcohols
The formyl group is readily susceptible to both oxidation and reduction, reflecting the intermediate oxidation state of the aldehyde carbon.
Oxidation to Carboxylic Acids: Aromatic aldehydes can be easily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. ncert.nic.inlibretexts.org This transformation is a common synthetic procedure. Suitable reagents include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄), often generated from CrO₃ or Na₂Cr₂O₇ in acid (Jones reagent). libretexts.org
Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild method and is used as a classic chemical test for aldehydes. ncert.nic.in
Oxone (potassium peroxymonosulfate), which offers an environmentally friendlier alternative. acs.org
Oxidation of this compound would yield 3-(2-cyanoethoxy)benzoic acid.
Reduction to Alcohols: The formyl group is easily reduced to a primary alcohol. britannica.comunizin.orglibretexts.org Standard reducing agents for this transformation are highly efficient:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that reduces aldehydes and ketones to alcohols. It is typically used in alcoholic or aqueous solvents. unizin.orglibretexts.org
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce the nitrile group. Therefore, for selective reduction of the aldehyde in this compound, NaBH₄ would be the preferred reagent. unizin.orgwikipedia.org
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst (e.g., Ni, Pd, Pt) can also be used for the reduction. britannica.com
Reduction of this compound with NaBH₄ would produce 3-(3-(hydroxymethyl)phenoxy)propanenitrile.
| Transformation | Reagent Example | Product Functional Group |
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid |
| Reduction (Selective) | Sodium borohydride (NaBH₄) | Primary Alcohol |
| Reduction (Non-selective) | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol and Primary Amine |
Reactivity of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. Its reactivity is centered on the electrophilic carbon atom and the pi systems of the triple bond. libretexts.org
Hydrolysis Pathways to Amides and Carboxylic Acids
Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions upon heating. chemguide.co.uknumberanalytics.comnumberanalytics.com The reaction with water alone is typically too slow to be practical. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Heating the nitrile in an aqueous acidic solution (e.g., H₂SO₄ or HCl) first protonates the nitrile nitrogen, increasing the electrophilicity of the carbon. Nucleophilic attack by water leads to an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of the hydroxide (B78521) ion on the nitrile carbon. libretexts.org The initially formed amide can be isolated if the reaction conditions are controlled carefully (e.g., using alkaline hydrogen peroxide). commonorganicchemistry.com More vigorous conditions lead to the saponification of the amide to form a carboxylate salt and ammonia. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid.
| Condition | Intermediate Product | Final Product (after workup) |
| Acidic (e.g., H₂O, H₂SO₄, heat) | 3-(3-Formylphenoxy)propanamide | 3-(3-Formylphenoxy)propanoic acid |
| Basic (e.g., NaOH, H₂O, heat) | 3-(3-Formylphenoxy)propanamide | 3-(3-Formylphenoxy)propanoic acid |
1,3-Dipolar Cycloaddition Reactions
The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.org A prominent example is the reaction with organic azides to form tetrazoles, which are considered bioisosteres of carboxylic acids in medicinal chemistry.
This reaction, a variant of the Huisgen cycloaddition, typically involves reacting the nitrile with an azide (B81097), such as sodium azide (NaN₃) or an organoazide (R-N₃), often in the presence of a Lewis acid catalyst (e.g., ZnCl₂) or by using "click chemistry" conditions. wikipedia.orgyoutube.com The nitrile's triple bond serves as the two-atom component (dipolarophile) that reacts with the three-atom, four-electron system of the azide (the 1,3-dipole). frontiersin.orgmdpi.com This reaction would convert the propanenitrile moiety into a tetrazolylpropyl group attached to the phenoxy ring.
Nucleophilic Attack and Subsequent Cyclizations
The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack. This initial reaction can be the starting point for a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.
One common strategy involves the reaction of this compound with binucleophilic reagents. For instance, the reaction with compounds containing both a nucleophilic amine and an active methylene (B1212753) group can lead to the formation of fused heterocyclic systems. The initial nucleophilic attack of the amine on the formyl group forms a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the deprotonation of the active methylene group, results in the formation of a new ring system. This approach is a powerful tool for the synthesis of complex polycyclic molecules with potential applications in medicinal chemistry and materials science.
The nitrile group can also participate in cyclization reactions. While less electrophilic than the formyl group, the nitrile carbon can be attacked by strong nucleophiles. More commonly, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in intramolecular cyclization reactions. For example, reduction of the formyl group to a hydroxyl group, followed by hydrolysis of the nitrile to a carboxylic acid, sets the stage for an intramolecular esterification (lactonization) to form a lactone ring.
The formation of various heterocyclic scaffolds through nucleophilic attack and cyclization is a testament to the versatility of this compound as a synthetic intermediate. nih.govsemanticscholar.org
Transformations at the Phenoxy Linkage
The phenoxy linkage, consisting of an ether bond to a phenyl ring, offers additional avenues for chemical modification. These transformations can be broadly categorized into ether cleavage and electrophilic aromatic substitution.
Ether Cleavage Strategies
The ether bond in this compound, while generally stable, can be cleaved under specific and often harsh reaction conditions. masterorganicchemistry.com The most common method for cleaving aryl ethers is treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.compearson.com
The mechanism of this cleavage typically involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as a halide ion, then attacks the adjacent carbon atom. In the case of this compound, the attack will occur at the propyl chain, as nucleophilic substitution on an aromatic carbon is highly unfavorable. libretexts.org This results in the formation of 3-halopropanenitrile and 3-hydroxybenzaldehyde (B18108).
It is important to note that the conditions required for ether cleavage are often severe enough to affect other functional groups in the molecule. The formyl and nitrile groups may also react under strong acidic conditions. For example, the nitrile group can be hydrolyzed to a carboxylic acid. doubtnut.com Therefore, careful selection of reagents and reaction conditions is crucial to achieve selective ether cleavage.
Table 1: Ether Cleavage of this compound
| Reagent | Product(s) | Reaction Conditions |
| HBr (excess) | 3-Bromopropanenitrile, 3-Hydroxybenzaldehyde | High temperature |
| HI (excess) | 3-Iodopropanenitrile, 3-Hydroxybenzaldehyde | High temperature |
This table is illustrative and specific yields and conditions would need to be determined experimentally.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. uci.edulumenlearning.com The existing substituents on the ring, the formyl group and the propoxy-nitrile group, will direct the position of the incoming electrophile.
The formyl group is a meta-directing deactivator. Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
The alkoxy group (part of the phenoxy linkage) is an ortho, para-director and an activator. The lone pairs on the oxygen atom can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions.
When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect usually dominates. However, the steric hindrance from the propoxy-nitrile chain might influence the regioselectivity. Therefore, a mixture of ortho and para substituted products is expected, with the para product often being favored due to reduced steric hindrance. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pressbooks.pub
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Major Product(s) |
| Nitration | NO₂⁺ | 3-(3-Formyl-4-nitrophenoxy)propanenitrile and 3-(3-Formyl-6-nitrophenoxy)propanenitrile |
| Bromination | Br⁺ | 3-(4-Bromo-3-formylphenoxy)propanenitrile and 3-(2-Bromo-5-formylphenoxy)propanenitrile |
| Sulfonation | SO₃ | 4-(3-Formylphenoxy)propane-1-sulfonic acid and 2-(3-Formylphenoxy)propane-1-sulfonic acid |
The exact product distribution would depend on the specific reaction conditions.
Derivatization Strategies for Diverse Molecular Scaffolds
The presence of multiple reactive sites on this compound makes it an excellent starting material for the synthesis of a wide array of molecular scaffolds. researchgate.net Derivatization can be achieved by targeting one or more of the functional groups, either sequentially or in one-pot reactions.
The formyl group is a particularly versatile handle for derivatization. It can be:
Oxidized to a carboxylic acid, which can then be converted to esters, amides, or acid halides.
Reduced to a primary alcohol, which can be used in ether or ester formation.
Converted to an imine or oxime through condensation with amines or hydroxylamines, respectively. These can then undergo further reactions to create nitrogen-containing heterocycles.
Used in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions, to extend the carbon skeleton.
The nitrile group can also be transformed to introduce diversity:
Hydrolyzed to a carboxylic acid or an amide. doubtnut.com
Reduced to a primary amine, which is a key functional group for the synthesis of many biologically active molecules.
Reacted with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.
By combining these transformations, complex molecules with diverse functionalities can be constructed. For example, a Knoevenagel condensation on the formyl group, followed by reduction of the nitrile and subsequent intramolecular cyclization, can lead to the formation of complex bicyclic systems. The ability to systematically modify the structure of this compound makes it a valuable tool for generating libraries of compounds for drug discovery and other applications. ontosight.ai
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecular Architectures
The strategic placement of a formyl (aldehyde) group and a propanenitrile side chain on the phenoxy scaffold makes 3-(3-Formylphenoxy)propanenitrile a versatile intermediate in organic synthesis. bldpharm.com The aldehyde functionality is amenable to a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This allows for the introduction of various substituents and the extension of the molecular framework.
The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities. This dual reactivity allows chemists to construct intricate molecular architectures with a high degree of control over the final structure. The compound serves as a foundational element for building more complex molecules, which may have applications in pharmaceuticals or other specialized chemical fields. ontosight.airesearchgate.net
Utilization in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. This compound has proven to be a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen. cymitquimica.comopenmedicinalchemistryjournal.comcymitquimica.com
Synthesis of Chromone (B188151) Derivatives
The formyl group in this compound is a key feature in the synthesis of chromone derivatives. nih.govresearchgate.net Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The synthesis often involves the reaction of the aldehyde with a suitable partner, leading to the formation of the chromone ring system. asianpubs.orgeurjchem.com The specific reaction conditions and the choice of other reactants can be tailored to produce a wide variety of substituted chromones, each with potentially unique properties and applications.
Formation of Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds
The reactivity of this compound also extends to the synthesis of nitrogen-containing six-membered rings like pyridines and pyrimidines. bldpharm.comnih.gov These heterocycles are fundamental components of many biologically active compounds, including drugs and vitamins. The synthesis of pyrimidine derivatives, for example, can be achieved through multicomponent reactions involving the aldehyde group of this compound, an active methylene (B1212753) compound, and a source of amidine. researchgate.netnih.govmdpi.comnih.gov This approach allows for the efficient construction of complex pyrimidine-based molecules in a single step.
Similarly, the aldehyde can participate in reactions to form pyridine rings. These syntheses often involve condensation reactions with amines or ammonia, followed by cyclization and aromatization steps. The ability to readily access both pyridine and pyrimidine scaffolds from a single starting material highlights the versatility of this compound in heterocyclic chemistry.
Construction of Other Nitrogen-Containing Heterocycles
Beyond pyridines and pyrimidines, this compound can be employed in the synthesis of a broader range of nitrogen-containing heterocycles. cymitquimica.comopenmedicinalchemistryjournal.com For instance, its reaction with hydrazines can lead to the formation of pyridazine (B1198779) derivatives. The aldehyde can also react with various binucleophiles to construct other ring systems. The specific heterocycle formed depends on the nature of the reacting partner and the reaction conditions. This flexibility makes it a valuable tool for synthetic chemists exploring new heterocyclic scaffolds with potential applications in various fields, including pharmaceuticals and agrochemicals. nih.govmdpi.comscielo.org.mx
Precursor for Functional Organic Materials
The unique electronic and structural features of molecules derived from this compound make them attractive candidates for use in functional organic materials. These materials have applications in various advanced technologies, including electronics and optoelectronics.
Development of Organic Light-Emitting Diode (OLED) Intermediates
There is growing interest in the use of derivatives of this compound as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs). bldpharm.com OLEDs are a key technology in modern displays and lighting, and the performance of these devices is highly dependent on the properties of the organic materials used. The molecular structures that can be accessed from this compound can be designed to have specific electronic properties, such as high charge carrier mobility and efficient light emission. The ability to synthesize a variety of complex heterocyclic and aromatic compounds from this precursor allows for the fine-tuning of these properties to optimize the performance of OLED devices.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-(3-Formylphenoxy)propanenitrile is anticipated to display distinct signals corresponding to the various protons in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing formyl and phenoxy groups. The aldehyde proton of the formyl group (CHO) would be the most deshielded, likely appearing as a singlet further downfield, around 9.8-10.0 ppm.
The protons of the propanenitrile side chain would be observed in the upfield region. The two methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are expected to resonate as a triplet, while the two methylene protons adjacent to the nitrile group (CH₂-CN) would also appear as a triplet. The integration of these signals would correspond to the number of protons in each unique chemical environment. The coupling constants (J values) between the adjacent methylene groups would provide further confirmation of the connectivity within the propyl chain. chegg.comubc.ca
A hypothetical ¹H NMR data table is presented below based on typical chemical shift values.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde H | 9.9 | s | 1H | - |
| Aromatic H | 7.2 - 7.8 | m | 4H | - |
| O-CH₂ | 4.3 | t | 2H | ~6.0 |
| CH₂-CN | 2.9 | t | 2H | ~6.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the formyl group is expected to have the largest chemical shift, typically in the range of 190-200 ppm. The carbon atom of the nitrile group (C≡N) would appear around 117-120 ppm. The aromatic carbons would show multiple signals between 110 and 160 ppm, with the carbon attached to the oxygen atom (C-O) being the most downfield among them. The carbons of the propanenitrile side chain would resonate at higher field, with the O-CH₂ carbon appearing around 60-70 ppm and the CH₂-CN carbon at a lower chemical shift.
A hypothetical ¹³C NMR data table is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Formyl) | 192 |
| C-O (Aromatic) | 160 |
| Aromatic CH | 115 - 138 |
| C≡N (Nitrile) | 118 |
| O-CH₂ | 65 |
| CH₂-CN | 18 |
Two-Dimensional NMR Techniques for Full Spectral Assignment (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the signals of the O-CH₂ and CH₂-CN protons, confirming their connectivity in the propyl chain. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~4.3 ppm would show a correlation to the carbon signal at ~65 ppm, confirming the O-CH₂ group. sdsu.edursc.orgcolumbia.edu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Vibrational Modes for Formyl, Nitrile, and Phenoxy Groups
The IR spectrum of this compound would exhibit several key absorption bands:
Formyl Group (CHO): A strong, sharp absorption band corresponding to the C=O stretching vibration would be expected in the region of 1690-1715 cm⁻¹. The C-H stretching of the aldehyde proton typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Nitrile Group (C≡N): A medium-intensity, sharp absorption band for the C≡N stretching vibration is expected in the range of 2220-2260 cm⁻¹. slideshare.net
Phenoxy Group (Ar-O-C): The aryl ether linkage would be characterized by two C-O stretching bands. The asymmetric C-O-C stretch would appear as a strong band around 1200-1250 cm⁻¹, and the symmetric stretch would be observed around 1020-1075 cm⁻¹. slideshare.net
A summary of the expected characteristic IR absorptions is presented in the table below. vscht.czuc.edu
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Formyl | C=O stretch | 1690 - 1715 |
| C-H stretch | 2720 & 2820 | |
| Nitrile | C≡N stretch | 2220 - 2260 |
| Phenoxy Ether | Asymmetric C-O-C stretch | 1200 - 1250 |
| Symmetric C-O-C stretch | 1020 - 1075 | |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| C-H stretch | ~3030 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
For this compound, with a chemical formula of C10H9NO2, the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally determined exact mass from an HRMS analysis would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.
Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C10H9NO2 |
| Theoretical Exact Mass | 175.0633 u |
| Expected HRMS Result (M+H)⁺ | 176.0706 u |
| Expected HRMS Result (M+Na)⁺ | 198.0525 u |
Note: Expected HRMS results are calculated based on the theoretical exact mass and the addition of a proton (H⁺) or a sodium ion (Na⁺), which are common adducts formed during the ionization process.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is ideal for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The time it takes for the compound to travel through the column and reach the detector is known as the retention time (Rt), which is a characteristic property of the compound under specific chromatographic conditions.
As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions, providing detailed structural information.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ether bond, the loss of the formyl group, or the fragmentation of the propanenitrile side chain. By comparing the obtained retention time and mass spectrum with those of a known standard or with library data, the identity and purity of the compound can be unequivocally confirmed.
Table 2: Expected GC-MS Data for this compound
| Parameter | Expected Observation | Significance |
| Retention Time (Rt) | A single, sharp peak at a specific time | Indicates the purity of the sample and provides a characteristic identifier under the given GC conditions. |
| Molecular Ion Peak (M⁺) | m/z = 175 | Confirms the molecular weight of the compound. |
| Key Fragment Ions | Fragments corresponding to the loss of -CHO, -CH2CH2CN, and cleavage of the ether linkage. | Provides structural information and confirms the presence of the formyl, phenoxy, and propanenitrile moieties. |
Other Advanced Analytical Techniques for Comprehensive Structural Confirmation
While HRMS and GC-MS provide substantial evidence for the structure and purity of this compound, other analytical techniques can offer further, definitive confirmation, particularly regarding elemental composition and the spatial arrangement of atoms in a crystalline state.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretical percentages calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong, independent confirmation of the compound's elemental composition.
Table 3: Theoretical Elemental Composition of this compound (C10H9NO2)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 68.56 |
| Hydrogen (H) | 5.18 |
| Nitrogen (N) | 7.99 |
| Oxygen (O) | 18.27 |
X-ray Diffraction for Crystalline Derivatives
For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure. While this compound itself may be an oil or a low-melting solid, it can often be converted into a stable crystalline derivative, for example, through reaction of the aldehyde group to form a crystalline oxime or hydrazone.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A typical DFT study of a molecule like 3-(3-Formylphenoxy)propanenitrile would involve several key analyses.
A primary application of DFT is the calculation of the molecule's electronic structure. This involves determining the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.
DFT is also instrumental in mapping out the reaction pathways for chemical transformations. For a molecule containing a formyl group and a nitrile group, various reactions could be theoretically explored. By calculating the energies of reactants, products, and intermediates, and by locating and characterizing the transition state structures, chemists can gain a deep understanding of the reaction mechanism and predict the feasibility of a given transformation.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are invaluable for predicting how a molecule will behave in a chemical reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing insights into:
Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Intermolecular Interactions: Simulating how multiple molecules of this compound would interact with each other in a condensed phase, revealing information about potential packing and bulk properties.
Theoretical Exploration of Structure-Reactivity Relationships
By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and recalculating the properties mentioned above, a theoretical structure-reactivity relationship (SRR) could be established. This would allow for the rational design of new molecules with tailored properties based on the foundational understanding of the parent compound.
While the specific computational and theoretical data for this compound is not currently available, the methodologies described represent the standard and powerful approaches that would be used to characterize this molecule. Future research in this area would be necessary to provide the detailed insights that are currently lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
